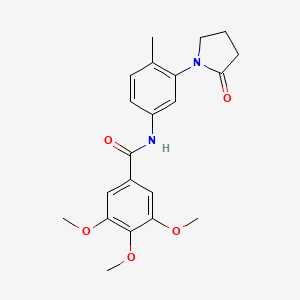

3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

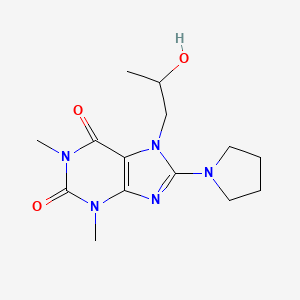

The compound “3,4,5-trimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. This particular compound has three methoxy groups (-OCH3) attached to the benzene ring, a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group attached to the nitrogen of the amide .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, and methoxy groups. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed to yield a carboxylic acid and an amine. The methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 3,4,5-trimethoxybenzoate derivatives, including our compound of interest, share structural similarities with gallic acid and methyl gallates. These natural secondary metabolites are found in plants and have been investigated for their antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. The compound’s ability to inhibit microbial growth makes it a potential candidate for developing novel antimicrobial agents.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including chronic conditions like arthritis and autoimmune disorders. Some studies have suggested that methyl 3,4,5-trimethoxybenzoate derivatives possess anti-inflammatory effects . By modulating inflammatory pathways, this compound could contribute to the development of anti-inflammatory drugs.

Anticancer Potential

The same derivatives have also shown promise in the field of oncology. Researchers have investigated their impact on cancer cells, particularly their cytotoxic effects. Although more studies are needed, the compound’s ability to selectively target cancer cells without harming healthy cells is an exciting avenue for further exploration .

Antioxidant and Free Radical Scavenging Properties

Methyl 3,4,5-trimethoxybenzoate derivatives are renowned for their antioxidant activity. They help protect tissues and cellular structures from oxidative damage caused by reactive oxygen species (ROS). By scavenging free radicals, they mitigate the risk of cellular dysfunction and degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .

Redox Potential Assessment (MTT Assay)

Beyond biological applications, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used reagent for assessing cell viability based on redox potential. Actively respiring cells convert MTT into an insoluble purple formazan, which can be quantified by measuring optical density .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of cellular changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle, leading to cell cycle arrest . By inhibiting Hsp90, it interferes with the folding of client proteins, leading to their degradation . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . They demonstrate remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It has displayed notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-13-7-8-15(12-16(13)23-9-5-6-19(23)24)22-21(25)14-10-17(26-2)20(28-4)18(11-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYAVBDGTFRMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Diethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944356.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)

![Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B2944370.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2944373.png)

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)